N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Catalog No.
S11411290
CAS No.
M.F
C19H19N3O4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3...

Product Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H19N3O4/c1-25-16-8-4-5-9-17(16)26-11-10-20-18(23)12-22-13-21-15-7-3-2-6-14(15)19(22)24/h2-9,13H,10-12H2,1H3,(H,20,23)

InChI Key

XTHZJHXTKJADNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CN2C=NC3=CC=CC=C3C2=O

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound notable for its complex molecular structure, which integrates a quinazoline moiety and a methoxyphenoxyethyl group. The molecular formula of this compound is C19H19N3O4, and it has a molecular weight of approximately 341.37 g/mol. This compound is of interest primarily due to its potential pharmacological applications, particularly in oncology and neurology, where it may exhibit anti-cancer and neuroprotective properties .

The chemical reactivity of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be attributed to the functional groups present in its structure. The amide bond allows for hydrolysis under acidic or basic conditions, while the quinazoline ring can participate in various nucleophilic reactions. Additionally, the methoxy groups can undergo demethylation or oxidation reactions, potentially altering the compound's biological activity.

Research indicates that N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits significant biological activity. It has shown promise as an anti-cancer agent, with studies suggesting it may inhibit cell proliferation in various cancer cell lines. Furthermore, its structural components indicate potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves several steps:

  • Formation of the Quinazoline Core: The quinazoline core is synthesized through cyclization reactions involving anthranilic acid derivatives and formamide.
  • Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction using acetic anhydride or acetyl chloride.
  • Final Coupling: The final step involves coupling the quinazoline derivative with 2-(2-methoxyphenoxy)ethylamine under appropriate conditions to form the target compound.

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has potential applications in:

  • Oncology: As an anti-cancer agent due to its ability to inhibit cell proliferation.
  • Neurology: Possible neuroprotective effects suggest its use in treating neurodegenerative diseases.
  • Pharmaceutical Research: As a lead compound for developing new therapeutic agents targeting specific molecular pathways involved in cancer and neurological disorders.

Studies on N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide have focused on its interactions with various biological targets. These interactions include binding to specific receptors and enzymes that play critical roles in cancer progression and neurodegenerative processes. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects.

Several compounds share structural similarities with N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, including:

  • N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
    • Molecular Formula: C18H20N3O5
    • Notable for similar anti-cancer properties but with different methoxy substitutions.
  • N-[2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)]acetamide
    • Molecular Formula: C21H23N3O6
    • Exhibits unique interactions due to additional methoxy groups.
  • N-{4'-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-1,2,4',5'-tetrahydro-2-oxospiro(indole-3,5'-[1,3,4]thiadiazol)-2'-yl}acetamide
    • Molecular Formula: C22H22N4O5S
    • Features a spiro-indole structure that may influence its pharmacological profile.

Uniqueness

The uniqueness of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide lies in its specific combination of functional groups that confer both anti-cancer and neuroprotective properties. Its complex structure enables it to interact with multiple biological targets, setting it apart from other similar compounds that may not possess the same breadth of activity or specificity.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.13755610 g/mol

Monoisotopic Mass

353.13755610 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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